molecular formula C12H27BLi B1592834 Lithium tri-sec-butylhydroborate CAS No. 38721-52-7

Lithium tri-sec-butylhydroborate

Cat. No. B1592834
CAS RN: 38721-52-7
M. Wt: 189.1 g/mol
InChI Key: LXGCMJBNHPPNBQ-UHFFFAOYSA-N
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Description



  • Lithium tri-sec-butylhydroborate (LBO) is commercially available as a one molar solution in tetrahydrofuran (THF) .

  • It is primarily used as a reducing agent in organic synthesis .

  • LBO exhibits high stereoselectivity in reduction reactions.





  • Synthesis Analysis



    • The synthesis of LBO involves the reaction of sec-butylborane with lithium hydride .





  • Molecular Structure Analysis



    • LBO has the linear formula: Li[CH(CH₃)CH₂CH₃]₃BH .

    • It is a thermodynamically and mechanically stable insulator with an indirect wide bandgap of 6.4 eV .





  • Chemical Reactions Analysis



    • LBO behaves as a fast Li-ion conductor with a low migration energy barrier.

    • It exhibits a zig-zag Li⁺-diffusion path along the c direction.

    • The interface between Li metal and LBO is both physically and chemically stable.





  • Physical And Chemical Properties Analysis



    • LBO is a liquid with a concentration of 1.0 M in THF.

    • Its density is 0.89 g/mL at 25°C .




  • Scientific Research Applications

    1. Chelation and Reduction in Organic Chemistry

    Ko and Yun (2012) explored the use of lithium tri-sec-butylborohydride in the diastereoselective reduction of chiral 2-(1-Alkenoyl)- and 2-(1-Alkynoyl)-1,3-Oxathiane 3-Oxides derived from (1R)-(+)-Camphor. They highlighted its role in chelation, where the sulfoxide oxygen and carbonyl oxygen participate in chelation with a metal cation. This contrasts with non-chelating agents like diisobutylaluminum hydride, suggesting a distinct mechanism of action for lithium tri-sec-butylhydroborate in organic reactions (Ko & Yun, 2012).

    Safety And Hazards



    • LBO is flammable , can release flammable gases in contact with water, and causes severe skin burns and eye damage .

    • It may cause respiratory irritation and drowsiness or dizziness .

    • LBO is suspected of causing cancer .




    Remember that LBO holds promise as a solid-state electrolyte, especially for next-generation batteries1. If you need further details, feel free to ask! 😊


    properties

    InChI

    InChI=1S/C12H27B.Li/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-12H,7-9H2,1-6H3;/q-1;+1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LXGCMJBNHPPNBQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    [Li+].[B-](C(C)CC)(C(C)CC)C(C)CC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H27BLi
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    189.1 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    1.0 Molar solution in tetrahydrofuran: Colorless liquid; [Alfa Aesar MSDS]
    Record name Lithium tri-sec-butylborohydride
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    Product Name

    Lithium Tri-sec-butylborohydride

    CAS RN

    38721-52-7
    Record name Lithium tri-sec-butylborohydride
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    Record name Borate(1-), hydrotris(1-methylpropyl)-, lithium (1:1), (T-4)-
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    Record name Lithium tri-sec-butylhydroborate
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    Record name L-SELECTRIDE
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Lithium tri-sec-butylhydroborate
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    Lithium tri-sec-butylhydroborate
    Reactant of Route 5
    Lithium tri-sec-butylhydroborate
    Reactant of Route 6
    Lithium tri-sec-butylhydroborate

    Citations

    For This Compound
    6
    Citations
    GA El-Hiti, GA DeBoos - Journal of the Chemical Society, Perkin …, 1999 - pubs.rsc.org
    Preparations of benzyl and phenylbis(2,4,6-triisopropylphenyl)hydroborates [organoditripylhydroborates] are outlined. The lithium and potassium benzylditripylhydroborates reduce …
    Number of citations: 1 pubs.rsc.org
    K Smith - Organometallics in Synthesis; A Manual, 2002 - Wiley Online Library
    The discovery of the hydroboration reaction [1] in the late 1950s signaled a new era in synthetic organic chemistry by providing convenient access for the first time to organoboranes, a …
    Number of citations: 14 onlinelibrary.wiley.com
    JH Fuhrhop, G Li - 2003 - books.google.com
    Since it is one of the core disciplines, every student of organic chemistry will need to cover organic synthesis at some point. This third edition of an extremely well-received and proven …
    Number of citations: 156 books.google.com
    J Lee, S Joung, HY Lee - Asian Journal of Organic Chemistry, 2022 - Wiley Online Library
    … To a solution of enone, 25 (6.58mg, 0.010 mmol) in THF (1 mL) cooled to -78℃ was added Lithium tri-sec-butylhydroborate(L-selectride; 15 µL of 1.0M solution in THF , 0.015 mmol) at -…
    Number of citations: 3 onlinelibrary.wiley.com
    OV Ardashov, KP Volcho… - Russian Chemical …, 2014 - iopscience.iop.org
    Synthetic routes to mono-, di-and trihydroxy derivatives of limonene are presented. Emphasis is given to the problems of regio-and stereoselectivity of transformations. Data on the …
    Number of citations: 12 iopscience.iop.org
    DB Freeman - 2011 - search.proquest.com
    The broth of blue-green algae Hapalosiphon wewitschii and Westiella intricate was shown to possess interesting biological activity, including insecticidal and Pglycoprotein inhibiting …
    Number of citations: 2 search.proquest.com

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